molecular formula C13H21NO4 B2696087 6-(tert-Butoxycarbonyl)-6-azabicyclo[3.2.1]octane-8-carboxylic acid CAS No. 2095409-23-5

6-(tert-Butoxycarbonyl)-6-azabicyclo[3.2.1]octane-8-carboxylic acid

Cat. No. B2696087
CAS RN: 2095409-23-5
M. Wt: 255.314
InChI Key: KMCBKRYBWQPIIY-UHFFFAOYSA-N
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Description

“6-(tert-Butoxycarbonyl)-6-azabicyclo[3.2.1]octane-8-carboxylic acid” is a chemical compound with the molecular formula C13H21NO4 . It is a solid substance . The compound is used in early discovery research as part of a collection of unique chemicals .


Molecular Structure Analysis

The compound has a complex structure that includes a bicyclic ring system . The InChI string for the compound is 1S/C13H21NO4/c1-12(2,3)18-11(17)14-6-4-13(5-7-14)8-9(13)10(15)16/h9H,4-8H2,1-3H3,(H,15,16) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 255.31 . It is a solid at room temperature .

Scientific Research Applications

Conformationally Constrained Dipeptide Isosteres
The synthesis and reactivity of bicycles derived from tartaric acid and α-amino acids have led to the development of a novel class of conformationally constrained dipeptide isosteres based upon enantiopure 3-aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acid. This strategy has been applied to a variety of amino acids, showcasing the versatility and potential of this compound in creating highly specific and stable peptide mimetics (Guarna et al., 1999).

Desymmetrization and Ring-Closing Metathesis
The compound has been utilized in the desymmetrization of trienes derived from diols via ring-closing metathesis, offering a new route for synthesizing natural product skeletons like (+)-exo-brevicomin. This approach highlights its application in complex natural product synthesis, demonstrating its utility in accessing challenging molecular architectures (Burke et al., 1999).

Synthesis of Peptidomimetic Building Blocks
An efficient synthesis of the constrained peptidomimetic 2-oxo-3-(N-9-fluorenyloxycarbonylamino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid from pyroglutamic acid has been reported. This process illustrates the compound's role in the generation of rigid dipeptide mimetics, aiding structure-activity studies in peptide-based drug discovery (Mandal et al., 2005).

Chiral Cyclic Amino Acid Esters
The synthesis of chiral cyclic amino acid esters, including (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, without the use of chiral catalysts or enzymes, has been achieved. This work underscores its importance in producing chiral building blocks for pharmaceutical and synthetic chemistry applications (Moriguchi et al., 2014).

Safety and Hazards

The compound is classified as an eye irritant (H319) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include avoiding eye contact and washing thoroughly if contact occurs .

Future Directions

The future directions of this compound are not specified in the available resources. It is used in early discovery research, suggesting that it may have potential applications in the development of new chemical entities .

properties

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azabicyclo[3.2.1]octane-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-7-8-5-4-6-9(14)10(8)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMCBKRYBWQPIIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCC1C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(tert-Butoxycarbonyl)-6-azabicyclo[3.2.1]octane-8-carboxylic acid

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